1,2,4,5-Tetrabromobenzene

描述

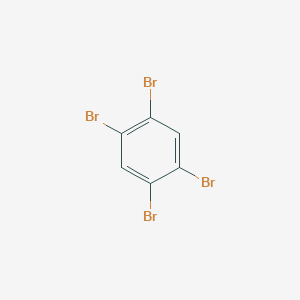

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetrabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKHVNQHBOGZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060910 | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-28-2 | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetrabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrabromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25DK66LCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Structure, and Synthetic Utility

This guide provides a comprehensive overview of 1,2,4,5-tetrabromobenzene, a key organobromine compound, for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical and physical properties, explore its molecular structure, and detail its synthesis and diverse applications as a versatile synthetic building block.

Core Molecular Profile and Physicochemical Properties

This compound (C₆H₂Br₄) is a symmetrically substituted aromatic compound, presenting as a white solid or brownish crystalline powder.[1][2] Its molecular structure, characterized by four bromine atoms on a benzene ring, provides a predictable and stable platform for a variety of chemical transformations.[3] This high level of bromination significantly influences its physical and chemical properties.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄ | [4][5] |

| Molar Mass | 393.70 g/mol | [1][4] |

| CAS Number | 636-28-2 | [1][5] |

| Appearance | White solid / Brown crystalline needles | [1][2] |

| Melting Point | 180–182 °C | [1][6] |

| Density | 2.518 - 3.072 g/cm³ | [1][6] |

| Water Solubility | Insoluble (0.04 mg/L) | [6] |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, and ether | [2] |

| Log P (octanol-water) | 5.13 | [6] |

Molecular Structure and Spectroscopic Signature

The symmetrical arrangement of the bromine atoms in this compound results in a simple yet informative spectroscopic profile.

Molecular Structure

The IUPAC name for this compound is this compound.[4] Its structure is depicted below:

Caption: 2D structure of this compound.

Spectroscopic Analysis

-

¹H NMR: Due to the molecule's symmetry, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[7][8]

-

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing a reduced number of signals corresponding to the different carbon environments.[4][9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for a substituted benzene ring.[10][11]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms.[7][10]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the direct bromination of benzene being a common method.

Electrophilic Bromination of Benzene

A well-established method for synthesizing this compound involves the electrophilic bromination of benzene using excess bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[1][12] The reaction proceeds through the intermediate 1,4-dibromobenzene.[1][12]

The overall reaction can be visualized as follows:

Caption: Synthesis of this compound via electrophilic bromination.

A laboratory-scale synthesis can be carried out in a solvent like chloroform or tetrachloromethane, yielding the product in high purity.[1][12]

Synthesis from 2,3,5,6-Tetrabromoaniline

An alternative high-yield synthesis involves the diazotization of 2,3,5,6-tetrabromoaniline followed by removal of the diazonium group.[13]

Experimental Protocol:

-

Dissolve 2,3,5,6-tetrabromoaniline in a mixture of concentrated sulfuric acid and water.[13]

-

Cool the mixture to 0°C and add a solution of sodium nitrite in water.[13]

-

Allow the reaction to proceed for 4 hours.[13]

-

Extract the product with dichloromethane.[13]

-

Wash the organic phase with a saturated sodium chloride solution.[13]

-

Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure.[13]

-

Purify the residue by silica gel column chromatography to obtain this compound.[13]

Chemical Reactivity and Synthetic Applications

The bromine atoms on the benzene ring are susceptible to a variety of chemical transformations, making this compound a valuable precursor in organic synthesis.

Precursor for Liquid Crystals and Fluorescent Dyes

Its symmetrical structure makes it an ideal building block for the synthesis of nematic and discotic liquid crystals.[1][14] Furthermore, it is a key starting material for creating fluorescent dyes with tunable emission wavelengths.[1][12] These materials have potential applications in optical brighteners and OLEDs.[1][12]

Generation of Arynes

This compound is a well-known precursor for the generation of dibenzyne, a highly reactive intermediate.[15][16] This is typically achieved by treatment with a strong base like butyllithium. The generated arynes can then be trapped by various dienes in cycloaddition reactions.[17]

Experimental Protocol for Aryne Generation and Trapping:

-

In an inert atmosphere, dissolve this compound and an excess of a trapping agent (e.g., furan) in dry toluene.[17]

-

Cool the solution to -23°C.[17]

-

Add butyllithium in hexanes dropwise over 1 hour.[17]

-

Allow the mixture to warm to room temperature and stir for 3 hours.[17]

-

Quench the reaction with methanol.[17]

-

Work up the reaction mixture by washing with water and brine, followed by drying and solvent removal.[17]

-

Purify the product by recrystallization.[17]

The stepwise nature of the diaryne reactions allows for the synthesis of unsymmetrical adducts.[17]

Caption: Generation of a dibenzyne intermediate and subsequent trapping.

Cross-Coupling and Substitution Reactions

The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon bonds.[3] This versatility is crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced polymers.[3]

Other Applications

This compound has also been utilized in the synthesis of:

-

Diethynyltriptycene-linked dipyridyl ligands.[15]

-

Polymers with high carbon dioxide absorption capacity through the crosslinking of benzimidazole-modified polymers.[12]

-

Pentacene and hexacene derivatives via [2+4] cycloadditions.[12]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1][4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a dust mask (type N95 or equivalent).[5][18]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

It is important to note that this compound is a liver-toxic degradation product of the flame retardant hexabromobenzene and has been detected in human breast milk samples.[1]

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in organic synthesis and materials science. Its symmetrical structure and the reactivity of its four bromine atoms make it a valuable precursor for a wide range of complex molecules, including liquid crystals, fluorescent dyes, and advanced polymers. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 636-28-2 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(636-28-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 11. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 12. wikiwand.com [wikiwand.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound, 94% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. Buy this compound | 636-28-2 [smolecule.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,4,5-tetrabromobenzene, a key chemical intermediate. From its fundamental identifiers and physicochemical properties to detailed synthesis protocols, reaction mechanisms, and significant applications, this document serves as an essential resource for professionals in research and development.

Core Identification and Chemical Profile

This compound is a symmetrically substituted aryl bromide.[1] Its structure, featuring four bromine atoms on a benzene ring, provides a predictable and versatile platform for a variety of chemical reactions.

Chemical Identifiers

Accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 636-28-2 | [2] |

| PubChem CID | 12486 | [2][3] |

| EC Number | 211-253-3 | [2] |

| UNII | M25DK66LCZ | [2] |

| InChI | InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | [2] |

| InChIKey | QCKHVNQHBOGZER-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C(=CC(=C1Br)Br)Br)Br | [2] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄ | [2] |

| Molecular Weight | 393.70 g/mol | [2] |

| Appearance | White to cream or brown crystalline powder, crystals, or needles. | [2] |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | ~278-328 °C (estimates vary) | |

| Density | ~2.518 - 3.072 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in alcohol, benzene, and ether. | |

| LogP | 5.1 | [3] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the direct bromination of benzene. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Reaction Principle: Electrophilic Aromatic Substitution

The delocalized π-electron system of the benzene ring is susceptible to attack by strong electrophiles. In the case of bromination, molecular bromine (Br₂) is not sufficiently electrophilic to react directly with benzene. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.

The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can attack the benzene ring. The reaction proceeds through a two-step mechanism:

-

Formation of the Arenium Ion: The electrophile attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.

-

Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

Due to the deactivating, ortho-, para- directing nature of the bromine substituents, the reaction proceeds sequentially, with 1,4-dibromobenzene being a key intermediate before further bromination to the 1,2,4,5-tetrabromo product.[2]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Laboratory Scale Synthesis

The synthesis of this compound can be carried out in a laboratory setting using benzene and an excess of bromine with a catalyst.[2] A general procedure is outlined below. Another documented method involves the diazotization of 2,3,5,6-tetrabromoaniline.[1]

Materials:

-

2,3,5,6-tetrabromoaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 250 mL two-neck flask, add 2,3,5,6-tetrabromoaniline (4.09 g, 10.0 mmol) and 5.4 mL of concentrated sulfuric acid dissolved in 30 mL of water.[1]

-

Stir the mixture for 12 hours.[1]

-

Cool the reaction mixture to 0°C in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (1.5 g, 22.0 mmol) in 10 mL of water and continue the reaction for 4 hours at 0°C.[1]

-

Extract the product with dichloromethane (3 x 300 mL).[1]

-

Wash the combined organic phases with 80 mL of saturated sodium chloride solution.[1]

-

Back-extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield the final product.[1]

Key Applications in Materials Science and Organic Synthesis

The symmetrical and highly functionalized structure of this compound makes it a valuable building block in several advanced applications.

Precursor for Liquid Crystals

Due to its rigid, symmetric core, this compound serves as a precursor for the synthesis of nematic and columnar (discotic) liquid crystals.[2] These materials have applications in display technologies and optical devices. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the construction of larger, more complex mesogenic structures.

Synthesis of Fluorescent Dyes

This compound is a starting material for the synthesis of various fluorescent dyes.[2] The ability to substitute the four bromine atoms allows for the creation of extended π-conjugated systems, which are essential for fluorescence. For example, it is used to produce benzobis(imidazolium) (BBI) salts, which are versatile fluorescent dyes with tunable emission wavelengths.[2] These dyes have potential applications as optical brighteners, in OLED materials, and as fluorescent labels for biological imaging.[2]

Caption: Major applications of this compound.

Starting Material for Arynes

This compound can be used to generate a 1,4-monoaryne in-situ through bromine abstraction with a strong base like n-butyllithium.[2] The resulting highly reactive aryne can then be trapped with various dienes, such as furan, in [4+2] cycloaddition reactions to form complex polycyclic structures.[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5] This material may be classified as hazardous waste.[6]

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is very simple, showing a single peak for the two equivalent aromatic protons.[7][8] The chemical shift of this singlet will be in the aromatic region, typically downfield due to the deshielding effect of the bromine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show two signals, corresponding to the two types of carbon atoms in the molecule: the two proton-bearing carbons and the four bromine-bearing carbons. The carbons attached to the electronegative bromine atoms will be shifted downfield.

FTIR Spectroscopy

The FTIR spectrum will exhibit characteristic peaks for a substituted benzene ring. Key absorptions include C-H stretching of the aromatic protons and C=C stretching within the aromatic ring. The C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing four bromine atoms, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak will be the most prominent feature, and fragmentation may involve the loss of bromine atoms or HBr.[9]

Conclusion

This compound is a fundamentally important chemical with a well-defined profile of properties, established synthetic routes, and significant applications in materials science and organic synthesis. Its symmetrical structure and reactivity make it a valuable precursor for liquid crystals, fluorescent dyes, and complex polycyclic systems. A thorough understanding of its chemical characteristics, synthesis, and safe handling procedures is essential for its effective use in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. This compound(636-28-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,4,5-Tetrabromobenzene from Benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrabromobenzene from benzene, a process of significant interest to researchers in materials science, organic synthesis, and drug development. This compound serves as a crucial precursor for a variety of advanced materials, including flame retardants, liquid crystals, and fluorescent dyes.[1] This document offers a detailed exploration of the underlying electrophilic aromatic substitution mechanism, a step-by-step experimental protocol, in-depth safety procedures, and methods for the characterization of the final product. Furthermore, a troubleshooting guide is included to address common challenges encountered during the synthesis, ensuring a robust and reproducible methodology for laboratory applications.

Introduction and Significance

This compound is a symmetrically substituted aryl bromide with the chemical formula C₆H₂Br₄.[1] Its unique structure makes it a valuable building block in the synthesis of complex organic molecules. Historically, the synthesis was first reported in 1865, involving the reaction of benzene with excess bromine in a sealed tube at high temperatures.[1] Modern methods, however, employ a milder and more efficient approach utilizing a Lewis acid catalyst, which significantly improves the yield and purity of the final product.[1] The high degree of bromination and the specific isomeric form of this compound make it a versatile intermediate for introducing aromatic moieties into larger molecular frameworks through cross-coupling and substitution reactions.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the high stability of the aromatic ring, benzene does not readily react with bromine. A catalyst is required to generate a more potent electrophile.

The Role of the Lewis Acid Catalyst

A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is essential for this reaction.[2] The catalyst polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species (often represented as Br⁺) that can overcome the aromatic stability of the benzene ring.[2] FeBr₃ is often generated in situ from the reaction of iron filings with bromine.

The activation of bromine by the Lewis acid can be represented as follows: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

The Stepwise Bromination of Benzene

The reaction proceeds in a stepwise manner, with each subsequent bromination being influenced by the directing effects of the bromine atoms already present on the ring.

-

Formation of Bromobenzene: The electrophilic bromine attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A proton is then abstracted from the ring, restoring aromaticity and yielding bromobenzene.

-

Formation of Dibromobenzene: Bromine is an ortho-, para-directing, yet deactivating group.[3] This means that while the rate of the second bromination is slower than the first, the incoming electrophile will be directed to the positions ortho and para to the first bromine atom. The major product of this step is 1,4-dibromobenzene due to steric hindrance at the ortho positions.

-

Formation of Tribromobenzene: With two bromine atoms on the ring in a para relationship, the next bromination is directed to the positions ortho to each bromine. This leads to the formation of 1,2,4-tribromobenzene.

-

Formation of this compound: The final bromination occurs at the remaining vacant position on the ring, which is ortho to two of the existing bromine atoms and para to the third, yielding the highly symmetrical this compound.

The overall reaction can be summarized as: C₆H₆ + 4Br₂ --(FeBr₃)--> C₆H₂Br₄ + 4HBr

Visualizing the Reaction Mechanism

Caption: The mechanism of electrophilic bromination of benzene.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Benzene | 78.11 | 10 mL (8.79 g) | 0.113 | Carcinogen, handle with extreme care. |

| Bromine | 159.81 | 24 mL (74.4 g) | 0.466 | Highly corrosive and toxic. |

| Iron Filings | 55.85 | ~0.5 g | - | Catalyst precursor. |

| Dichloromethane | 84.93 | ~100 mL | - | For extraction. |

| 10% Sodium Hydroxide Solution | 40.00 | As needed | - | For washing. |

| Saturated Sodium Chloride Solution | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzene (10 mL) and iron filings (~0.5 g).

-

Initiation: From the dropping funnel, add a small amount of bromine (~2 mL) to the flask. The reaction should initiate, as evidenced by the evolution of hydrogen bromide gas (use a wet pH paper to test for acidity at the top of the condenser). The solution will also turn reddish-brown.

-

Addition of Bromine: Once the reaction has started, add the remaining bromine dropwise from the funnel over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The color of the solution should become darker.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ~100 mL of dichloromethane.

-

Wash the organic layer successively with water (2 x 50 mL), 10% sodium hydroxide solution (to remove unreacted bromine and HBr), and finally with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the dried organic solution to remove the magnesium sulfate.

-

Remove the dichloromethane using a rotary evaporator. A solid crude product will remain.

-

Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

-

Collect the white, needle-like crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator.

-

Visualizing the Experimental Workflow

Caption: A flowchart of the experimental workflow for the synthesis.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Benzene: Benzene is a known carcinogen and is highly flammable.[5][6][7][8] All handling of benzene must be conducted in a certified chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][7][8]

-

Bromine: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[9] Handle bromine in a fume hood and wear heavy-duty gloves.[9] Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Hydrogen Bromide: The reaction evolves hydrogen bromide gas, which is corrosive and a respiratory irritant. Ensure the reaction is performed in a fume hood and consider using a gas trap.

-

Exothermic Reaction: The bromination of benzene is an exothermic reaction. Control the rate of bromine addition carefully and have a cooling bath readily available to prevent the reaction from becoming uncontrollable.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180-182 °C[1][10] |

| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~136 ppm (Ar-H), ~124 ppm (Ar-Br) |

| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~1440 (Ar C=C stretch), ~880 (C-H out-of-plane bend), ~680 (C-Br stretch) |

| Mass Spec (EI) | m/z ~394 (M⁺) with characteristic isotopic pattern for four bromine atoms |

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate. | Inactive catalyst (oxidized iron filings). | Use fresh, fine iron filings. Gently warm the reaction mixture to initiate the reaction. |

| Low Yield. | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure sufficient reflux time. Be careful during extractions. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |

| Formation of a dark, oily product. | Presence of impurities; incomplete removal of bromine. | Ensure thorough washing with sodium hydroxide solution during work-up. Use activated charcoal during recrystallization if the product is highly colored. |

| Product is a mixture of brominated benzenes. | Insufficient bromine or reaction time. | Use a slight excess of bromine and ensure the reaction is refluxed for the recommended time to drive the reaction to completion. |

Conclusion

The synthesis of this compound from benzene via electrophilic aromatic substitution is a robust and well-established laboratory procedure. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable chemical intermediate. Proper characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in the development of novel materials and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. carleton.ca [carleton.ca]

- 6. scribd.com [scribd.com]

- 7. purdue.edu [purdue.edu]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

Physical properties of 1,2,4,5-tetrabromobenzene (melting point, solubility)

A Technical Guide to the Physical Properties of 1,2,4,5-Tetrabromobenzene

This guide provides a detailed examination of the critical physical properties of this compound (CAS No. 636-28-2), focusing on its melting point and solubility. As a key synthetic intermediate and a metabolite of the flame retardant hexabromobenzene, a thorough understanding of these characteristics is paramount for its application in research and development.[1][2] This document moves beyond simple data presentation to offer insights into the causality behind experimental choices and to describe self-validating protocols for property verification.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermochemical property that provides significant insights into its identity and purity. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure, crystalline compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range, a phenomenon that serves as a primary indicator of sample purity.[3]

Reported Melting Point of this compound

Multiple authoritative sources have characterized the melting point of this compound. The compiled data, presented below, shows a high degree of consistency, reinforcing the reliability of this physical constant for identification purposes.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 180 - 182 | Guidechem[4], Parchem[5], ChemicalBook[6], Sigma-Aldrich[7], Chemsrc[8] |

| Melting Point | 181 | Stenutz[9] |

Experimental Protocol for Melting Point Determination

This protocol describes a robust method for verifying the melting point of a this compound sample using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is the slow, controlled heating of a finely powdered sample to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[10]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into a column approximately 2-3 mm high.[3][12] Proper packing is crucial to ensure uniform heat transfer.

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time and establishes the temperature vicinity for the precise measurement.[3]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

-

Precise Determination: Set a slow heating rate of 1-2°C per minute.[12] A slow ramp is critical for accuracy, as rapid heating can cause the sample temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range.[10][12]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts.[11]

-

The melting range is reported as T1 - T2.

-

-

Trustworthiness & Validation:

-

Purity Assessment: A sharp melting range (≤ 1°C) is indicative of a high-purity sample.[10] A broad range suggests the presence of impurities.

-

Mixed Melting Point Test: To definitively confirm the identity of the sample, mix it in a roughly 50:50 ratio with an authentic, certified standard of this compound.[12] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[3]

-

Section 2: Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure: a nonpolar aromatic ring substituted with four bromine atoms. This highly symmetric, nonpolar nature is the primary determinant of its solubility characteristics, following the principle of "like dissolves like."

Reported Solubility of this compound

The compound's nonpolar character results in very low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

| Solvent | Solubility | Reported Value | Source(s) |

| Water | Insoluble | - | Parchem[5], Thermo Scientific Acros[13] |

| Very Low | 0.04 mg/L | Parchem[5] | |

| Very Low | Log10(S, mol/L) = -6.98 | Cheméo[14] | |

| Alcohol | Soluble | - | ChemicalBook[6] |

| Benzene | Soluble | - | ChemicalBook[6] |

| Ether | Soluble | - | ChemicalBook[6] |

The extremely low water solubility has environmental implications, as it suggests the compound is not likely to be mobile in aqueous systems.[15]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for assessing the qualitative solubility of this compound in various solvents at room temperature. Consistency in the amounts of solute and solvent is key to generating comparable results.

Methodology:

-

Preparation:

-

Label a series of small, clean, and dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Toluene, Diethyl Ether).

-

Place approximately 25 mg of this compound into each test tube.[16]

-

-

Solvent Addition and Observation:

-

Add the first solvent (e.g., water) to the corresponding test tube in small portions, up to a total volume of 0.75 mL.[16]

-

After each addition, cap and shake the test tube vigorously for 10-20 seconds.[16]

-

Visually inspect the solution against a contrasting background. A compound is considered "soluble" if it forms a clear solution with no visible solid particles.[17] Cloudiness or the presence of precipitate indicates insolubility or partial solubility.

-

Record the observation.

-

-

Systematic Testing:

-

Repeat step 2 for each of the selected solvents.

-

The hierarchy of solvents can be designed to probe different intermolecular forces, starting with a highly polar solvent like water and moving to solvents of decreasing polarity.

-

Causality Behind Expected Results:

-

Water (High Polarity): The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals forces offered by the nonpolar this compound molecule, leading to insolubility.

-

Benzene/Toluene (Nonpolar Aromatic): The solute and solvent molecules are both nonpolar and can interact favorably through van der Waals forces (specifically, London dispersion forces), leading to solubility.

-

Ether/Alcohol (Intermediate Polarity): While these solvents have polar functional groups, their hydrocarbon portions are large enough to interact favorably with the nonpolar solute, typically resulting in solubility.[6]

Section 3: Integrated Workflow for Compound Verification

The following diagram illustrates the logical workflow for the identification and purity assessment of a sample purported to be this compound, integrating the protocols described above.

Caption: Workflow for the verification of this compound identity and purity.

References

- 1. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 636-28-2 [m.chemicalbook.com]

- 7. 1,2,4,5-四溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CAS#:636-28-2 | Chemsrc [chemsrc.com]

- 9. This compound [stenutz.eu]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.fi [fishersci.fi]

- 14. Benzene, 1,2,4,5-tetrabromo- (CAS 636-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. fishersci.com [fishersci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic data of 1,2,4,5-tetrabromobenzene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,4,5-Tetrabromobenzene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (TBB), a key compound in materials science and a significant metabolite of hexabromobenzene flame retardants.[1] As drug development professionals and researchers, understanding the precise spectroscopic fingerprint of such molecules is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding the interpretation in the fundamental principles of molecular structure and symmetry.

Molecular Structure and Symmetry: The Key to Spectral Simplicity

This compound (CAS 636-28-2) is a highly symmetrical molecule with the chemical formula C₆H₂Br₄.[2] Its planar aromatic ring with four bromine substituents gives it D₂h point group symmetry. This high degree of symmetry is the primary determinant of its relatively simple spectroscopic signatures, particularly in NMR. The two protons are chemically and magnetically equivalent, as are the two protonated carbons. Likewise, the four bromine-substituted carbons are equivalent to each other. Understanding this equivalence is the foundational insight for interpreting the spectra that follow.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For TBB, its symmetry results in remarkably clean and simple spectra.

¹H NMR Spectroscopy

-

Expertise & Experience: Due to the molecule's symmetry, the two protons at positions 3 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The strong electron-withdrawing effect of the four bromine atoms deshields the remaining protons, shifting this signal downfield compared to benzene (7.34 ppm).

-

Data Interpretation: The ¹H NMR spectrum of this compound exhibits a single peak, confirming the structural symmetry.[3][4]

| Parameter | Value | Solvent |

| Chemical Shift (δ) | ~7.7 ppm | CDCl₃ |

| Multiplicity | Singlet (s) | CDCl₃ |

| Integration | 2H | CDCl₃ |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar analytes, offering good solubility and a clean spectral window.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: A standard pulse sequence is sufficient. Due to the simple spectrum, only a few scans (e.g., 8-16) are typically required to achieve an excellent signal-to-noise ratio.

-

Validation: The presence of a single sharp singlet integrating to two protons, alongside the solvent and TMS peaks, validates the sample's identity and high purity.

-

¹³C NMR Spectroscopy

-

Expertise & Experience: The D₂h symmetry also simplifies the ¹³C NMR spectrum. We expect only two signals: one for the two equivalent protonated carbons (C3 and C6) and another for the four equivalent brominated carbons (C1, C2, C4, and C5). The carbons directly bonded to the highly electronegative bromine atoms will be significantly deshielded and thus appear further downfield.

-

Data Interpretation: The proton-decoupled ¹³C NMR spectrum confirms the presence of two distinct carbon environments.[6][7]

| Parameter | Value | Assignment | Solvent |

| Chemical Shift (δ) | ~136 ppm | C-H | CDCl₃ |

| Chemical Shift (δ) | ~124 ppm | C-Br | CDCl₃ |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a broadband-equipped NMR spectrometer.

-

Acquisition: A standard proton-decoupled pulse sequence is used. As ¹³C has a low natural abundance and can have long relaxation times (especially for quaternary carbons like C-Br), a greater number of scans and a sufficient relaxation delay (e.g., 2-5 seconds) are necessary for quantitative accuracy.

-

Validation: The observation of exactly two sharp singlets in the aromatic region is a strong confirmation of the 1,2,4,5-substitution pattern. The relative intensity of the C-Br signal may be lower than the C-H signal due to longer relaxation times, which is a known phenomenon for quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure.

-

Expertise & Experience: For this compound, the key diagnostic peaks arise from the vibrations of the benzene ring and its substituents. We anticipate observing:

-

Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: A series of bands in the 1600-1400 cm⁻¹ region.

-

C-H Out-of-Plane Bending: A strong band in the 900-850 cm⁻¹ region, which is highly characteristic of two adjacent hydrogens on a benzene ring (a "lone" hydrogen, in this case, twice over).

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically below 1000 cm⁻¹.

-

-

Data Interpretation: The IR spectrum provides clear evidence for the substituted aromatic system.[2][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |

| ~1435 cm⁻¹ | Strong | Aromatic C=C Ring Stretch |

| ~1330 cm⁻¹ | Strong | Aromatic C=C Ring Stretch |

| ~870 cm⁻¹ | Strong | C-H Out-of-Plane Bending (lone Ar-H) |

| Below 1000 cm⁻¹ | Strong | C-Br Stretch |

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is a rapid and reliable method requiring minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. This method often yields higher resolution spectra.

-

Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Validation: The presence of the characteristic C-H out-of-plane bend around 870 cm⁻¹ is a strong indicator of the 1,2,4,5-substitution pattern.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the distinct isotopic patterns of halogens.

-

Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing four bromine atoms will therefore exhibit a highly characteristic molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺). The relative intensities of these peaks follow a binomial distribution (approximately 1:4:6:4:1), providing definitive proof of the presence of four bromine atoms. The nominal molecular weight is 394 g/mol .[2][10]

-

Data Interpretation: The electron ionization (EI) mass spectrum shows a clear molecular ion cluster and logical fragmentation.[10][11]

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 390, 392, 394, 396, 398 | ~1:4:6:4:1 | Molecular Ion Cluster [C₆H₂Br₄]⁺˙ |

| 311, 313, 315, 317 | Variable | Fragment Ion [M-Br]⁺ |

| 232, 234, 236 | Variable | Fragment Ion [M-2Br]⁺˙ |

| 153, 155 | Variable | Fragment Ion [M-3Br]⁺ |

| 74, 76 | Variable | Fragment Ion [C₆H₂]⁺˙ and [M-4Br]⁺˙ respectively |

graph "Fragmentation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];M [label="[C₆H₂Br₄]⁺˙\nm/z = 390-398"]; M_Br [label="[C₆H₂Br₃]⁺\nm/z = 311-317"]; M_2Br [label="[C₆H₂Br₂]⁺˙\nm/z = 232-236"]; M_3Br [label="[C₆H₂Br]⁺\nm/z = 153-155"]; M_4Br [label="[C₆H₂]⁺˙\nm/z = 74"];

M -> M_Br [label="- Br•"]; M_Br -> M_2Br [label="- Br•"]; M_2Br -> M_3Br [label="- Br•"]; M_3Br -> M_4Br [label="- Br•"]; }

Caption: Primary fragmentation pathway for this compound in EI-MS.

-

Trustworthiness (Self-Validating Protocol):

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the GC. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard EI energy of 70 eV.

-

Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

Validation: The observation of the correct molecular weight and the characteristic 1:4:6:4:1 isotopic cluster for the molecular ion provides extremely high confidence in the compound's identity and elemental formula.

-

Summary and Conclusion

The spectroscopic analysis of this compound provides a textbook example of how molecular symmetry simplifies complex data. Each technique provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

| Technique | Key Feature | Interpretation |

| ¹H NMR | Single peak (singlet) at ~7.7 ppm | Two equivalent aromatic protons |

| ¹³C NMR | Two peaks at ~136 ppm and ~124 ppm | Two C-H and four C-Br equivalent carbons |

| IR | Strong absorption at ~870 cm⁻¹ | Characteristic C-H bend for the substitution pattern |

| MS (EI) | Molecular ion cluster (m/z 390-398) with a ~1:4:6:4:1 intensity pattern | Definitive evidence of four bromine atoms |

This comprehensive spectroscopic profile serves as a reliable reference for researchers in materials science, environmental analysis, and drug development, ensuring the accurate identification and characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(636-28-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(636-28-2) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 10. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

- 11. Benzene, 1,2,4,5-tetrabromo- [webbook.nist.gov]

Isomers of tetrabromobenzene and their properties

An In-depth Technical Guide to the Isomers of Tetrabromobenzene: Synthesis, Properties, and Applications

Introduction

Substituted aromatic compounds are foundational pillars in the development of pharmaceuticals, advanced materials, and fine chemicals. Among these, brominated benzenes serve as versatile intermediates, prized for the unique reactivity imparted by the carbon-bromine bond in cross-coupling reactions, metallation, and as leaving groups. This guide provides a comprehensive technical overview of the three structural isomers of tetrabromobenzene: 1,2,3,4-tetrabromobenzene, 1,2,3,5-tetrabromobenzene, and 1,2,4,5-tetrabromobenzene.

Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the causality behind synthetic strategies, explores the structural nuances that dictate physical and spectroscopic characteristics, and highlights the practical applications stemming from their distinct molecular architectures. We will provide a comparative analysis, detailed experimental insights, and a robust framework of references to support further investigation and application.

Structural Isomers of Tetrabromobenzene

The molecular formula C₆H₂Br₄ gives rise to three distinct structural isomers, differentiated by the substitution pattern of the four bromine atoms on the benzene ring. The arrangement of these bulky, electron-withdrawing substituents profoundly influences the molecule's symmetry, polarity, and reactivity.

Comparative Physicochemical Properties

The physical properties of the isomers, particularly melting point and density, are a direct consequence of their molecular symmetry and the efficiency of their crystal lattice packing. The highly symmetrical 1,2,4,5-isomer exhibits a significantly higher melting point, a common characteristic for symmetrically substituted benzenes.

| Property | 1,2,3,4-Tetrabromobenzene | 1,2,3,5-Tetrabromobenzene | This compound |

| Molecular Formula | C₆H₂Br₄[1][2] | C₆H₂Br₄[3][4] | C₆H₂Br₄[5][6] |

| Molecular Weight | 393.70 g/mol [1] | 393.70 g/mol [3][4] | 393.70 g/mol [5][6] |

| CAS Number | 22311-25-7[1] | 634-89-9[3][4] | 636-28-2[5][6] |

| Appearance | White to off-white solid | White crystalline solid | White solid/needles[5][7] |

| Melting Point | 98.5 °C | 98 °C[4] | 180–182 °C[5] |

| Boiling Point | 329 °C | 329 °C[4] | N/A |

| Density | 2.93 g/cm³ | N/A | 2.518 g/cm³[5] |

Synthesis and Mechanistic Considerations

The synthetic route to a specific tetrabromobenzene isomer is highly dependent on the target substitution pattern, as the directing effects of bromine substituents guide subsequent electrophilic additions.

This compound: The Symmetrical Isomer

This isomer is the most common and readily synthesized. Its preparation leverages the ortho-, para- directing nature of the bromine substituent.

Primary Synthetic Route: Electrophilic Bromination

The most direct method involves the exhaustive bromination of benzene or a less-substituted bromobenzene, such as 1,4-dibromobenzene, using excess bromine.[5][8] The reaction requires a Lewis acid catalyst, typically iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), which polarizes the Br-Br bond, activating Br₂ as a potent electrophile.[5][8]

-

Causality: The reaction proceeds stepwise. The first bromination yields bromobenzene. The bromine substituent activates the ortho and para positions for further substitution. Reaction with a second equivalent of bromine preferentially yields 1,4-dibromobenzene due to sterics. The two bromine atoms in 1,4-dibromobenzene then direct the next two incoming bromine electrophiles to the remaining vacant positions (2 and 5), resulting in the highly stable and symmetric this compound.[5][8]

1,2,3,5- and 1,2,3,4-Tetrabromobenzene: The Asymmetrical Isomers

Direct bromination is not a viable strategy for these less symmetrical isomers due to the directing effects of the substituents. Their synthesis requires more nuanced, multi-step approaches, often starting from specifically substituted precursors like bromoanilines or other polysubstituted benzenes through processes involving diazotization or directed ortho-metalation followed by bromination.

For instance, a plausible route to 1,2,3,5-tetrabromobenzene could begin with 2,4,6-tribromoaniline. Diazotization followed by a Sandmeyer reaction with CuBr would introduce a bromine atom at the 1-position. Subsequent deamination would yield the desired product. The synthesis of these isomers is less common in the literature, reflecting their more specialized applications and challenging preparation.

Spectroscopic Characterization

Spectroscopic analysis is critical for distinguishing between the isomers. The molecular symmetry of each compound gives rise to a unique spectral fingerprint, particularly in NMR spectroscopy.

-

¹H NMR Spectroscopy:

-

1,2,4,5-TBB: Due to its high symmetry (D₂h point group), both protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum.

-

1,2,3,5-TBB: The two protons are in different chemical environments, giving rise to two distinct signals (likely doublets due to meta-coupling).

-

1,2,3,4-TBB: The two adjacent protons are chemically non-equivalent and will appear as a pair of doublets (an AX system) due to ortho-coupling.

-

-

¹³C NMR Spectroscopy:

-

1,2,4,5-TBB: Symmetry dictates only two signals: one for the four bromine-substituted carbons and one for the two proton-bearing carbons.[9]

-

1,2,3,5-TBB: This isomer will show six distinct signals in the ¹³C NMR spectrum as no two carbon atoms are equivalent.

-

1,2,3,4-TBB: This isomer will exhibit three signals for the bromine-substituted carbons and three for the protonated carbons, though symmetry may lead to fewer if accidental equivalence occurs.

-

-

Mass Spectrometry: All three isomers have the same molecular weight and will exhibit a characteristic isotopic cluster pattern for fragments containing four bromine atoms, due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] While the molecular ion peak may be observed, fragmentation patterns can help in structural elucidation.

Reactivity and Applications in Development

The utility of tetrabromobenzene isomers is largely dictated by the reactivity of their C-Br bonds and their molecular framework. The 1,2,4,5-isomer is by far the most commercially significant.

This compound: A Versatile Building Block

The symmetrical arrangement of four reactive sites makes this isomer a crucial precursor in materials science and complex organic synthesis.[10]

-

Aryne Precursor: Treatment of this compound with two equivalents of a strong base like n-butyllithium generates a highly reactive 1,4-dibenzyne intermediate in situ. This intermediate can be trapped with dienes like furan in a [4+2] cycloaddition reaction to build complex polycyclic aromatic structures.[5][11] This stepwise reaction can also be controlled to form a monobenzyne intermediate.[11]

-

Materials Science: Its rigid, planar structure and multiple reactive sites make it an ideal core for synthesizing discotic liquid crystals, which have applications in organic electronics.[5] Furthermore, it serves as a building block for fluorescent dyes, optical brighteners, and materials for Organic Light-Emitting Diodes (OLEDs).[5]

-

Cross-Coupling Reactions: The four C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of highly substituted and conjugated π-systems. This is essential in the synthesis of organic semiconductors and advanced polymers.[10][12]

Applications of Asymmetrical Isomers

While less common, the 1,2,3,4- and 1,2,3,5-isomers serve as valuable intermediates when a specific, less symmetrical substitution pattern is required for a target molecule, particularly in the synthesis of complex pharmaceutical compounds or specialized ligands where precise steric and electronic properties are paramount.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for electrophilic bromination.[5][8]

Materials:

-

1,4-Dibromobenzene

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution (aqueous)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve 1,4-dibromobenzene in CCl₄.

-

Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ to the solution. The mixture should be stirred vigorously.

-

Bromine Addition: Slowly add a stoichiometric excess (at least 2.2 equivalents) of bromine via the dropping funnel. The reaction is exothermic and will produce HBr gas.

-

Reaction & Reflux: After the addition is complete, gently heat the mixture to reflux and maintain for several hours until the evolution of HBr ceases and the red color of bromine has faded.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water and then a solution of sodium bisulfite to quench any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude solid product can be purified by recrystallization from ethanol to yield white needles of this compound.

Trustworthiness & Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR). The expected ¹H NMR spectrum in CDCl₃ will show a single peak around δ 7.8 ppm.

Conclusion

The three isomers of tetrabromobenzene, while sharing a common molecular formula, are distinct chemical entities with unique properties and applications. The highly symmetrical this compound stands out as a commercially important and synthetically versatile platform for the development of advanced materials, leveraging its predictable reactivity in cross-coupling and aryne-forming reactions. The asymmetrical isomers, 1,2,3,4- and 1,2,3,5-tetrabromobenzene, offer alternative substitution patterns crucial for specialized synthetic targets. A thorough understanding of their comparative synthesis, characterization, and reactivity is essential for chemists and researchers aiming to harness these powerful building blocks in drug discovery and materials innovation.

References

- 1. 1,2,3,4-Tetrabromobenzene | C6H2Br4 | CID 31137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-tetrabromobenzene [webbook.nist.gov]

- 3. 1,2,3,5-Tetrabromobenzene | C6H2Br4 | CID 12467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,5-tetrabromobenzene [stenutz.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 94% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound - Wikiwand [wikiwand.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

Section 1: Core Chemical Profile and Physicochemical Properties

An In-depth Technical Guide to the Health and Safety of 1,2,4,5-Tetrabromobenzene

This guide provides comprehensive health and safety information for this compound (CAS No. 636-28-2), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and toxicological literature to ensure a high degree of technical accuracy and practical utility in a laboratory setting.

This compound is a symmetrically substituted aryl bromide.[1] Its physical and chemical properties are fundamental to understanding its behavior, potential for exposure, and environmental fate. The compound is a white, crystalline solid at standard temperature and pressure.[1] Its low water solubility and vapor pressure indicate that in a laboratory setting, the primary exposure risk is through the inhalation of fine dust particles or direct skin contact with the solid material, rather than through vapor inhalation at room temperature.[2][3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 636-28-2 | [1] |

| Molecular Formula | C₆H₂Br₄ | [1] |

| Molar Mass | 393.70 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Melting Point | 180-182 °C | [2][5] |

| Density | 2.518 - 3.072 g/cm³ | [1][2] |

| Water Solubility | 0.04 mg/L (practically insoluble) | [2][3] |

| Vapor Pressure | 3.13E-04 mm Hg (at 25 °C) | [2] |

| LogP (Octanol/Water) | 5.00 | [6] |

The high octanol/water partition coefficient (LogP) of 5.00 suggests a strong potential for bioaccumulation in fatty tissues.[6] This is a critical consideration for assessing long-term exposure risks and is consistent with findings of this compound in biological samples.[1]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[4] The primary hazards are related to irritation and potential target organ effects. Understanding these hazards is the first step in designing safe handling protocols.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |

| (Source: Aggregated data from multiple safety reports)[4][5][7][8] |

The signal word associated with these classifications is "Warning" .[1][4][5]

Toxicological Insights and Mechanistic Considerations

While comprehensive toxicological data is limited, existing studies provide valuable insights.[3] this compound is a known metabolite of the flame retardant hexabromobenzene (HBB) and has been identified as a liver toxicant.[1][9]

Key Toxicological Endpoints:

-

Hepatotoxicity: Studies in rats have shown that repeated administration can lead to an increase in relative liver mass.[9] This is a significant finding for any personnel with pre-existing liver conditions.

-

Enzyme Induction: The compound is an inductor of the microsomal enzyme system, particularly cytochromes P-450 (CYP) isoforms CYP 1A and CYP 2B.[9] This is a crucial mechanistic detail for drug development professionals, as co-exposure with other compounds metabolized by these enzymes could lead to altered pharmacokinetics and potential toxicity.

-

Bioaccumulation: Its detection in human breast milk samples in Japan as early as 1987 points to its environmental persistence and ability to bioaccumulate.[1] This underscores the importance of preventing environmental release.

-

Carcinogenicity: There is currently no information available from major regulatory agencies classifying this compound as a carcinogen.[3]

The diagram below illustrates the understood toxicological pathway following exposure.

Caption: Toxicological pathway of this compound.

Section 3: Risk Management and Exposure Controls

Effective risk management hinges on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). As no official occupational exposure limits (OELs) have been established, a conservative approach based on the principle of ALARA (As Low As Reasonably Achievable) is mandated.[3][10]

Engineering Controls

The primary engineering control is to minimize the generation and dispersal of dust.

-

Ventilation: All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood.[3] Local exhaust ventilation is critical.[10]

-

Containment: For procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing), use of a glove box is recommended.

-

Safety Infrastructure: Ensure that safety showers and eyewash stations are readily accessible and have been tested within the last month.[3]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use. | Protects against skin irritation (H315).[5][7] |

| Eye Protection | Tight-sealing safety goggles or a face shield if there is a splash hazard. | Protects against serious eye irritation (H319).[3][5] |

| Skin/Body | A fully-buttoned laboratory coat. Consider disposable sleeves for high-contamination tasks. | Prevents contamination of personal clothing. |

| Respiratory | A NIOSH/MSHA-approved N95 dust mask or higher-level respirator. | Required if handling outside of a fume hood or if dust generation is unavoidable. Protects against respiratory irritation (H335).[3][5][7] |

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, validated protocol is essential for minimizing exposure risk.

Step-by-Step Handling Procedure

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in Section 3.2.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

-

-

Weighing and Aliquoting:

-

Perform all weighing operations within the fume hood.

-

Open the stock container slowly to avoid creating airborne dust.

-

Use a dedicated, labeled spatula to transfer the solid. Avoid tapping or shaking the container.

-

Close the stock container immediately after use.

-

-

Dissolution:

-

If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation.

-

Cap the vessel before removing it from the fume hood for mixing (e.g., vortexing, sonicating).

-

-

Post-Handling:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

-

Carefully fold the disposable bench paper inward and place it in a designated solid hazardous waste container.

-

Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Wash hands and any exposed skin thoroughly with soap and water.[3]

-

Caption: Standard workflow for safely handling this compound.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Immediately move the exposed individual to fresh air.[3][11] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing immediately.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][12] Seek medical attention if skin irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]

-